molecular formula C8H15FO4S B12418515 F-Peg2-S-cooh

F-Peg2-S-cooh

Cat. No.: B12418515
M. Wt: 226.27 g/mol
InChI Key: HXWWOPHPPNBCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-Peg2-S-cooh involves the conjugation of polyethylene glycol with a sulfonic acid group. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the successful attachment of the sulfonic acid group to the PEG chain. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

F-Peg2-S-cooh undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

F-Peg2-S-cooh has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in cell culture and as a component in various biological assays.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of new materials and nanotechnology.

Mechanism of Action

The mechanism of action of F-Peg2-S-cooh involves its ability to modify the surface properties of molecules and materials. The sulfonic acid group provides a site for further chemical modifications, while the PEG chain enhances solubility and biocompatibility. This combination allows this compound to interact with various molecular targets and pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a PEG chain with a sulfonic acid group, providing both solubility and reactivity. This makes it particularly useful in applications requiring surface modification and biocompatibility .

Properties

Molecular Formula

C8H15FO4S

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid

InChI

InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)

InChI Key

HXWWOPHPPNBCFV-UHFFFAOYSA-N

Canonical SMILES

C(COCCSCC(=O)O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.